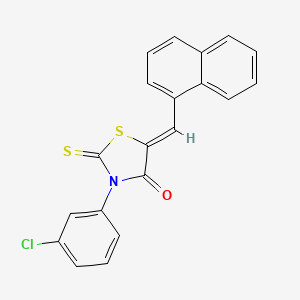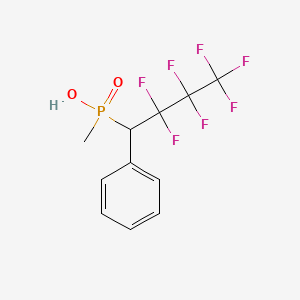![molecular formula C17H17N3O4 B11693835 2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde under acidic conditions to form the final product, 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted phenoxyacetic acids, while reduction may produce amino-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation or to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-(2-methylphenoxy)acetic acid: This compound shares the phenoxyacetic acid moiety but lacks the hydrazide and nitrophenyl groups.
3-nitrobenzaldehyde: This compound contains the nitrophenyl group but lacks the phenoxy and acetohydrazide moieties.
N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: This compound includes the acetohydrazide and nitrophenyl groups but lacks the phenoxy group.
The uniqueness of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O4/c1-12-6-3-4-9-16(12)24-11-17(21)19-18-13(2)14-7-5-8-15(10-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-13+ |
Clave InChI |
JOEPNHHJLJDWLN-QGOAFFKASA-N |
SMILES isomérico |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11693755.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693766.png)
![ethyl 4-(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11693770.png)
![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)

![4-tert-butyl-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11693779.png)


![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693798.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11693834.png)
